
N-(4-tert-butylcyclohexyl)-N'-(1-phenylethyl)thiourea
Overview
Description
N-(4-tert-butylcyclohexyl)-N'-(1-phenylethyl)thiourea, also known as KB-141, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. KB-141 is a thiourea derivative that has been synthesized through a multi-step process.
Mechanism of Action
The mechanism of action of N-(4-tert-butylcyclohexyl)-N'-(1-phenylethyl)thiourea in its various applications is not fully understood. However, studies have shown that N-(4-tert-butylcyclohexyl)-N'-(1-phenylethyl)thiourea interacts with various cellular targets, including proteins and enzymes, to exert its effects. In cancer cells, N-(4-tert-butylcyclohexyl)-N'-(1-phenylethyl)thiourea induces apoptosis by activating the caspase pathway and inhibiting the NF-κB pathway. In plants, N-(4-tert-butylcyclohexyl)-N'-(1-phenylethyl)thiourea promotes growth by regulating the expression of various genes involved in plant growth and stress response. In material science, N-(4-tert-butylcyclohexyl)-N'-(1-phenylethyl)thiourea modifies crystal structure by interacting with the surface of crystals and altering their growth patterns.
Biochemical and Physiological Effects:
N-(4-tert-butylcyclohexyl)-N'-(1-phenylethyl)thiourea has been shown to have various biochemical and physiological effects in its various applications. In cancer cells, N-(4-tert-butylcyclohexyl)-N'-(1-phenylethyl)thiourea induces apoptosis and inhibits cell proliferation. In plants, N-(4-tert-butylcyclohexyl)-N'-(1-phenylethyl)thiourea promotes growth and enhances stress resistance. In material science, N-(4-tert-butylcyclohexyl)-N'-(1-phenylethyl)thiourea modifies crystal structure and improves the properties of materials.
Advantages and Limitations for Lab Experiments
N-(4-tert-butylcyclohexyl)-N'-(1-phenylethyl)thiourea has several advantages for lab experiments, including its high yield and stability. However, N-(4-tert-butylcyclohexyl)-N'-(1-phenylethyl)thiourea has some limitations, including its low solubility in water and its potential toxicity.
Future Directions
There are several future directions for research on N-(4-tert-butylcyclohexyl)-N'-(1-phenylethyl)thiourea. In medicinal chemistry, further studies are needed to investigate the efficacy and safety of N-(4-tert-butylcyclohexyl)-N'-(1-phenylethyl)thiourea as an anti-cancer agent. In agriculture, further studies are needed to investigate the potential of N-(4-tert-butylcyclohexyl)-N'-(1-phenylethyl)thiourea as a plant growth regulator in various crops. In material science, further studies are needed to investigate the potential of N-(4-tert-butylcyclohexyl)-N'-(1-phenylethyl)thiourea as a crystal modifier in various materials. Additionally, further studies are needed to investigate the mechanism of action of N-(4-tert-butylcyclohexyl)-N'-(1-phenylethyl)thiourea in its various applications.
Scientific Research Applications
N-(4-tert-butylcyclohexyl)-N'-(1-phenylethyl)thiourea has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, N-(4-tert-butylcyclohexyl)-N'-(1-phenylethyl)thiourea has been investigated for its potential as an anti-cancer agent. Studies have shown that N-(4-tert-butylcyclohexyl)-N'-(1-phenylethyl)thiourea inhibits the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. In agriculture, N-(4-tert-butylcyclohexyl)-N'-(1-phenylethyl)thiourea has been studied for its potential as a plant growth regulator. Studies have shown that N-(4-tert-butylcyclohexyl)-N'-(1-phenylethyl)thiourea promotes plant growth and enhances the resistance of plants to environmental stress. In material science, N-(4-tert-butylcyclohexyl)-N'-(1-phenylethyl)thiourea has been studied for its potential as a crystal modifier. Studies have shown that N-(4-tert-butylcyclohexyl)-N'-(1-phenylethyl)thiourea can modify the crystal structure of various materials, including calcium carbonate and barium sulfate.
properties
IUPAC Name |
1-(4-tert-butylcyclohexyl)-3-(1-phenylethyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2S/c1-14(15-8-6-5-7-9-15)20-18(22)21-17-12-10-16(11-13-17)19(2,3)4/h5-9,14,16-17H,10-13H2,1-4H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWHHUWNUJJULQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=S)NC2CCC(CC2)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49824450 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



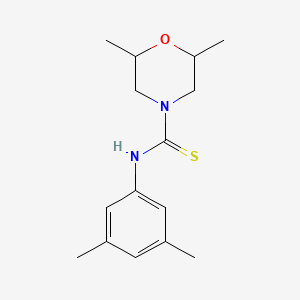

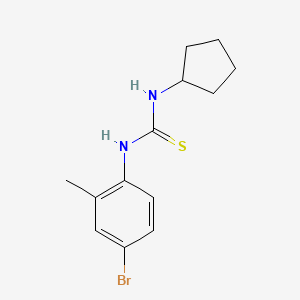
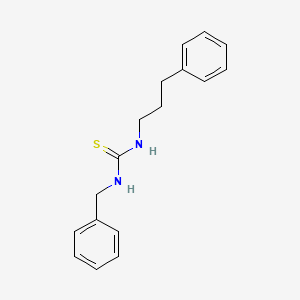
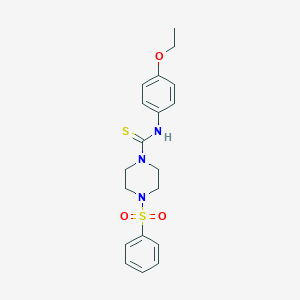


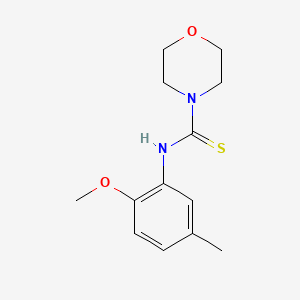
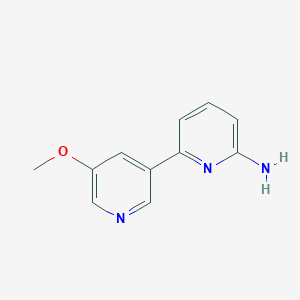
![N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-methylthiourea](/img/structure/B4287441.png)
![N-methyl-2-{[2-(3-pyridinyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4287451.png)

![2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-methyl-N-(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)acetamide](/img/structure/B4287459.png)
